molecular formula C22H19FN4O B6133664 N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B6133664
M. Wt: 374.4 g/mol
InChI Key: KPFJTZIYVMXFGY-UHFFFAOYSA-N
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Description

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound that features a benzotriazole moiety, a fluorinated phenyl group, and an isopropyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The resulting benzotriazole is then coupled with a fluorinated phenyl group through a nucleophilic aromatic substitution reaction. Finally, the isopropyl-substituted benzamide is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzotriazole moiety can be oxidized to form benzotriazole N-oxide derivatives.

    Reduction: The nitro group in the benzotriazole can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Benzotriazole N-oxide derivatives.

    Reduction: Amino-substituted benzotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized as a UV stabilizer in polymers and coatings due to its ability to absorb UV radiation.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, inhibiting their activity. The fluorinated phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The isopropyl-substituted benzamide can interact with hydrophobic pockets in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-(2-HYDROXYETHYL)PHENOL: Another benzotriazole derivative with UV-absorbing properties.

    2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: A benzotriazole derivative used as a UV stabilizer in various applications.

Uniqueness

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-4-FLUORO-N-(PROPAN-2-YL)BENZAMIDE is unique due to its combination of a benzotriazole moiety, a fluorinated phenyl group, and an isopropyl-substituted benzamide. This combination imparts unique properties, such as enhanced UV absorption, increased bioavailability, and specific binding interactions with molecular targets.

Properties

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-4-fluoro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-15(2)26(22(28)16-7-9-17(23)10-8-16)18-11-13-19(14-12-18)27-24-20-5-3-4-6-21(20)25-27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJTZIYVMXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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